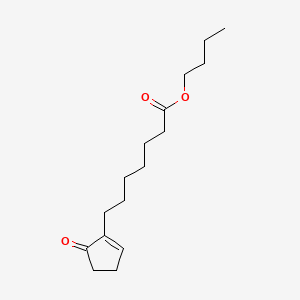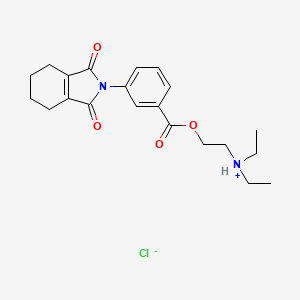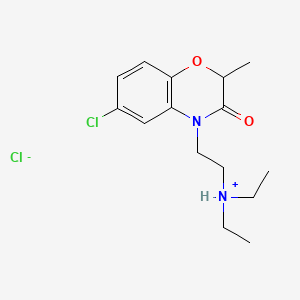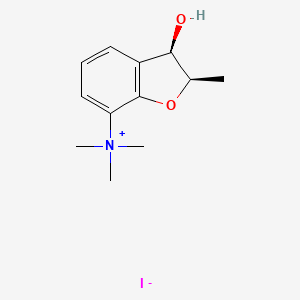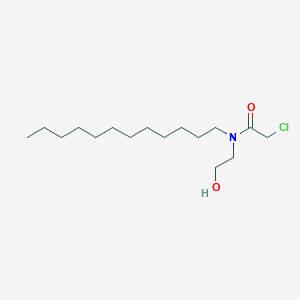
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C16H32ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, a dodecyl chain, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide typically involves the reaction of dodecylamine with 2-chloroacetyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2-chloro-N-dodecylacetamide. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) under mild heating conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azido or thiol derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties
Mechanism of Action
The mechanism of action of 2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-dodecylacetamide: Lacks the hydroxyethyl group, making it less hydrophilic.
N-dodecyl-N-(2-hydroxyethyl)acetamide: Lacks the chloro group, affecting its reactivity in substitution reactions.
2-chloro-N-(2-hydroxyethyl)acetamide: Lacks the dodecyl chain, reducing its amphiphilic properties.
Uniqueness
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide is unique due to its combination of a chloro group, a dodecyl chain, and a hydroxyethyl group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
7460-31-3 |
|---|---|
Molecular Formula |
C16H32ClNO2 |
Molecular Weight |
305.9 g/mol |
IUPAC Name |
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H32ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-14-19)16(20)15-17/h19H,2-15H2,1H3 |
InChI Key |
GXMIUYJCVQGQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCO)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




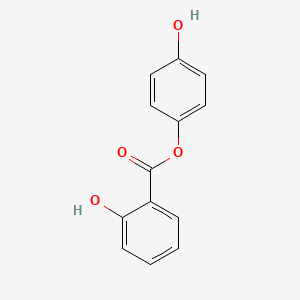
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
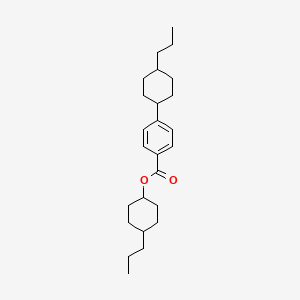

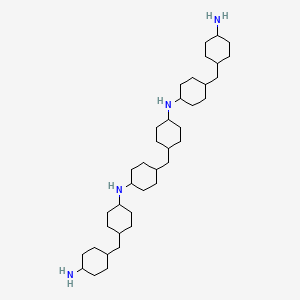
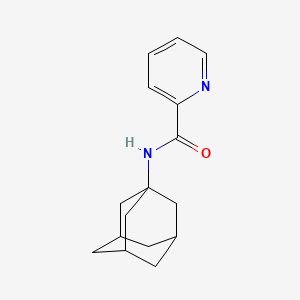
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
